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Compound of Interest

Compound Name: Chromium nickel oxide (Cr2NiO4)

Cat. No.: B088943 Get Quote

Audience: Researchers, Scientists, and Materials Development Professionals

This technical guide provides an in-depth exploration of the charge and structural ordering

phenomena observed in chromium nickel oxides, with a primary focus on the spinel compound

Nickel Chromite (NiCr₂O₄). The document details the fundamental principles of its crystal

structure, the nature of its phase transitions, and the advanced experimental techniques

employed for its characterization.

Introduction: Charge and Orbital Ordering in
Transition Metal Oxides
Charge ordering is a phenomenon in strongly correlated materials where electrons localize on

specific atomic sites in an ordered pattern, leading to a real-space arrangement of distinct

valence states on the transition metal cations. This ordering is driven by a delicate balance of

energies, including on-site Coulomb repulsion, which favors electron localization, and the

kinetic energy of electrons, which favors delocalization. In many transition metal oxides, charge

ordering is intimately coupled with structural distortions, magnetic ordering, and changes in

electronic transport properties.

A closely related phenomenon is orbital ordering, which arises from the Jahn-Teller effect. In

compounds containing ions with degenerate d-orbitals (like Ni²⁺ in certain coordination

environments), the crystal lattice distorts to lift this degeneracy, leading to an ordered

arrangement of occupied orbitals. While distinct from charge ordering, this can induce similar
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effects on the material's structure and properties. In Nickel Chromite (NiCr₂O₄), a cooperative

Jahn-Teller distortion is the primary driver for its structural phase transitions[1][2].

Recent theoretical work on layered nickel oxides suggests that charge ordering, arising from an

instability where cations like Ni¹⁵⁺ dismutate into more stable Ni¹⁺ and Ni²⁺ states, could be a

key mechanism driving phenomena such as superconductivity[3]. This disproportionation is

accompanied by a "bond disproportionation" of the surrounding oxygen cage[3]. While this has

been primarily studied in layered nickelates, the underlying principles are relevant to

understanding the potential for charge ordering in other nickel-containing oxides.

The Case of Nickel Chromite (NiCr₂O₄): A Spinel
System
The most studied chromium nickel oxide is NiCr₂O₄, which crystallizes in the normal spinel

structure. In this configuration, Ni²⁺ ions occupy the tetrahedral (A) sites, and Cr³⁺ ions occupy

the octahedral (B) sites within a face-centered cubic lattice of oxygen anions[1]. The material is

known for a series of structural and magnetic phase transitions as a function of temperature,

which are critical to understanding its physical properties.

NiCr₂O₄ undergoes significant structural changes upon cooling, primarily driven by the Jahn-

Teller effect associated with the tetrahedrally coordinated Ni²⁺ ions[2].

Cubic to Tetragonal Transition: At high temperatures (above ~310-320 K), NiCr₂O₄ exhibits a

cubic spinel structure with the space group Fd-3m[1][2][4]. Upon cooling to below this

temperature, a cooperative Jahn-Teller distortion occurs, lowering the crystal symmetry to

tetragonal (I4₁/amd)[1][2].

Tetragonal to Orthorhombic Transition: A further structural transition to an orthorhombic

phase occurs at the onset of ferrimagnetic ordering, around 60-65 K[2]. This indicates a

strong coupling between the crystal lattice and the magnetic degrees of freedom in the

system[2].

The magnetic properties of NiCr₂O₄ are complex due to the presence of magnetic ions on both

A (Ni²⁺) and B (Cr³⁺) sites, which form frustrated sublattices[5].
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Ferrimagnetic Ordering: Below a critical temperature (T_C) of approximately 65-74 K, a

ferrimagnetic state emerges[2][5].

Antiferromagnetic Component: An additional magnetic transition is observed around 30-31 K

(T_S), which corresponds to the ordering of an antiferromagnetic component of the

transverse spins[5].

The interplay of these structural and magnetic transitions makes NiCr₂O₄ a rich system for

studying ordering phenomena in condensed matter.

Quantitative Data Summary
The following tables summarize the key quantitative data for Nickel Chromite (NiCr₂O₄)

extracted from the literature.

Table 1: Crystallographic and Structural Data for NiCr₂O₄

Property Value Temperature Source(s)

Crystal System (High

T)
Cubic > 310 K [2][4]

Space Group (High T) Fd-3m > 310 K [2][4]

Crystal System (Mid

T)
Tetragonal 70 K - 310 K [1][2]

Space Group (Mid T) I4₁/amd 70 K - 310 K [1]

Crystal System (Low

T)
Orthorhombic < 60 K [2]

Lattice Constant 'a'

(Cubic)
8.3169 Å Room Temp. [1]

Ni–O Bond Length 2.00 Å Not Specified [1]

Cr–O Bond Length 2.02–2.03 Å Not Specified [1]

Table 2: Phase Transition Temperatures in NiCr₂O₄
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Transition Type
Transition
Temperature (T)

Description Source(s)

Structural (Jahn-

Teller)
~310 K - 320 K

Cubic to Tetragonal

phase transition
[1][2]

Structural (Magneto-

structural)
~60 K - 65 K

Tetragonal to

Orthorhombic phase

transition

[2]

Magnetic

(Ferrimagnetic)
T_C ≈ 65 K - 74 K

Onset of ferrimagnetic

ordering
[2][5]

Magnetic

(Antiferromagnetic

Comp.)

T_S ≈ 30 K - 31 K

Ordering of a

transverse

antiferromagnetic

component

[5]

Experimental Protocols
The characterization of charge and structural ordering in chromium nickel oxides relies on a

suite of advanced experimental techniques.

Polycrystalline samples of NiCr₂O₄ are typically synthesized via a conventional solid-state

reaction method.

Precursor Selection: High-purity nickel oxide (NiO) and chromium(III) oxide (Cr₂O₃) powders

are used as starting materials[2].

Stoichiometric Mixing: The powders are weighed in a 1:1 molar ratio and intimately mixed,

often through grinding in an agate mortar with a pestle using a medium like ethanol to ensure

homogeneity.

Calcination: The mixed powder is pressed into a pellet and placed in an alumina crucible. It

is then heated in air at high temperatures. A typical heating profile involves calcination at

700-900 °C for 12-24 hours to facilitate the reaction and formation of the spinel phase[6].

Intermediate grindings may be performed to ensure a complete reaction.
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Characterization: The final product is characterized by X-ray diffraction to confirm the phase

purity and crystal structure[2].

Powder X-ray Diffraction (XRD) and Neutron Diffraction are the primary tools for determining

the crystal and magnetic structures.

Instrumentation: A high-resolution diffractometer is used, often equipped with a Cu Kα

radiation source (λ ≈ 1.54 Å) for XRD[7] or a neutron source for neutron diffraction. For

temperature-dependent studies, the sample is mounted in a cryostat or furnace.

Data Collection: The diffraction pattern is collected by scanning a range of scattering angles

(2θ). For precise structural determination, data is collected over a wide angular range with

good statistics[2]. Temperature-dependent measurements involve collecting patterns at

various temperatures across the phase transitions[2].

Data Analysis (Rietveld Refinement): The collected diffraction patterns are analyzed using

the Rietveld refinement method. This technique involves fitting a calculated diffraction

pattern, based on a model of the crystal structure (including space group, lattice parameters,

atomic positions, and site occupancies), to the experimental data. The quality of the fit

provides detailed information about the crystal structure. Neutron diffraction is particularly

sensitive to the positions of lighter elements like oxygen and can also probe magnetic

ordering by scattering from magnetic moments in the material[8][9].

XAS is a powerful element-specific technique used to investigate the local electronic and

geometric structure around absorbing atoms, making it ideal for probing the valence states of

Ni and Cr.

Methodology: The experiment measures the X-ray absorption coefficient as a function of

incident X-ray energy around an absorption edge (e.g., the Ni or Cr K-edge). The spectrum is

divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-

ray Absorption Fine Structure (EXAFS)[10][11].

XANES Analysis: The pre-edge and main edge features in the XANES region are sensitive to

the formal oxidation state and coordination chemistry of the absorbing atom[10]. The energy

position of the absorption edge shifts to higher energies with increasing oxidation state. By
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comparing the spectra of the sample with those of known standard compounds (e.g., NiO for

Ni²⁺, LaNiO₃ for Ni³⁺), the average valence state can be determined[12].

EXAFS Analysis: The oscillations in the EXAFS region, at energies above the edge, contain

information about the local atomic environment. Fourier transforming the EXAFS signal

provides a radial distribution function, revealing information about the bond distances,

coordination numbers, and disorder of the neighboring atoms around the absorbing

element[11][12]. This can be used to detect subtle changes in bond lengths that might

accompany charge ordering or Jahn-Teller distortions.

Visualizations: Workflows and Conceptual Models
The following diagrams illustrate key experimental and conceptual frameworks for studying

chromium nickel oxides.
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Caption: Experimental workflow for synthesis and characterization.
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Phase Transitions in NiCr2O4 vs. Temperature
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Caption: Temperature-dependent phase transitions in NiCr₂O₄.

Caption: Conceptual model of charge ordering via dismutation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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